(R)-3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenol
Overview
Description
(R)-3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenol is a useful research compound. Its molecular formula is C17H20O4 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
- A study by Qu et al. (2017) investigated derivatives of 2-allylphenol, which upon metabolization yield compounds similar to (R)-3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenol. They found that these compounds possess significant antifungal properties against various plant pathogens.
Chemical Reactions and Derivatives
- Shin and Shine (1992) described reactions of phenols, including compounds structurally related to this compound, with thianthrene cation radical, producing various phenolic derivatives.
Plant Science Applications
- Joubert et al. (2002) explored the effects of phenolic compounds on Agrobacterium vir genes and gene transfer induction, shedding light on the molecular mechanisms of phenol binding protein activation.
New Phenolic Compounds Discovery
- Research by Dong et al. (2006) identified new phenolic compounds from the leaves of Acer truncatum, illustrating the diversity and potential applications of phenolic compounds.
Membrane Science
- A study by Jaber et al. (2005) investigated phenol permeation through supported liquid membranes containing polyorganosiloxanes, relevant to environmental and industrial applications.
Chemistry of Phenols
- The work of Reinholz et al. (1990) on the alkylation of phenols with 1-bromo-3-chloropropane using phase-transfer catalysis highlights the chemical versatility of phenolic compounds.
Synthesis and Antioxidant Activities
- Artunç et al. (2020) studied the synthesis and antioxidant activities of phenol derivatives, demonstrating the potential health-related applications of these compounds Artunç et al., 2020.
Other Studies
- Several other studies have explored various aspects of phenolic compounds, ranging from their roles in biochemistry to their potential industrial applications Takara et al., 2003; Watanabe et al., 2009; Whelpley et al., 2022; Mansilla-Koblavi et al., 1995; Li & Seeram, 2010; Alberti et al., 1993; Chen et al., 2020; Beloqui et al., 2006; Bader et al., 2011; Bondar et al., 1999; Adelakun et al., 2012; Hamann & Liebscher, 2000.
Properties
IUPAC Name |
3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-5,7,9-11,15,18-19H,6,8H2,1-2H3/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYVLCCZUKPFOJ-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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